molecular formula C10H23ClNO5P B115084 Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride CAS No. 156393-79-2

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride

Cat. No. B115084
M. Wt: 303.72 g/mol
InChI Key: GOEXBNXCVPOPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride” is a chemical compound with the molecular formula C10H23ClNO5P . It is also known by other names such as “Ethyl 2-amino-4-diethoxyphosphoryl-butanoate” and “(D,L)- (+/-)-2-Amino-4- (diethylphosphono)butanoic acid ethyl ester” among others .


Molecular Structure Analysis

The molecular weight of this compound is 267.26 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C10H22NO5P/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3/h9H,4-8,11H2,1-3H3 . The Canonical SMILES, another representation of the structure, is CCOC(=O)C(CCP(=O)(OCC)OCC)N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 10 . The topological polar surface area is 87.8 Ų . The compound has a heavy atom count of 17 .

Scientific Research Applications

Versatile Intermediates in Organic Synthesis

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride serves as a precursor in the synthesis of a wide array of organic compounds. Blaszczyk, Krawczyk, and Janecki (2004) demonstrated its use in creating versatile intermediates for the synthesis of α-alkylidene-γ-lactones and lactams, highlighting its significance in organic synthesis and potential pharmaceutical applications Blaszczyk, E., Krawczyk, H., & Janecki, T. (2004).

Favorskii-Type Rearrangement

The compound has been utilized in Favorskii-type rearrangement processes. Sakai et al. (1987) explored its application in the synthesis of α,α'-Divinyl Ketones through a Favorskii-type rearrangement, showcasing its utility in creating valuable intermediates for natural product synthesis Sakai, T., Amano, E., Miyata, K., Utaka, M., & Takeda, A. (1987).

Catalysis and Enzymatic Reduction

Its derivatives have found applications in catalysis and enzymatic reductions. Jung, Park, and Kim (2012) reported the use of a yeast reductase to convert ethyl 4-chloro-3-oxo butanoate into (S)-ECHB in an enantioselective manner, highlighting the biocatalytic potential of compounds derived from Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride Jung, J., Park, S., & Kim, H. (2012).

Adhesive Polymers

In the field of materials science, this chemical has been used to synthesize monomers for hydrolytically stable adhesive polymers. Moszner et al. (2001) synthesized 2-(Dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids by hydrolyzing derivatives of Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride, showcasing its applications beyond pharmaceuticals into materials science Moszner, N., Zeuner, F., Pfeiffer, S., Schurte, I., Rheinberger, V., & Drache, M. (2001).

Asymmetric Synthesis

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride is also used in asymmetric synthesis. Jiao, Chen, and Hu (1992) described a novel asymmetric synthetic route to S(+)-2-amino-4-phosphonobutanoic acid, demonstrating its critical role in the synthesis of chiral compounds Jiao, X., Chen, W., & Hu, B. (1992).

properties

IUPAC Name

ethyl 2-amino-4-diethoxyphosphorylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO5P.ClH/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3;/h9H,4-8,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEXBNXCVPOPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCP(=O)(OCC)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClNO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride

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